methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a synthetic organic compound that belongs to the class of triazino-benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and diethylamino groups in the structure suggests that this compound may exhibit unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: Starting with a suitable benzothiazole precursor, such as 2-aminobenzothiazole, which undergoes cyclization reactions.
Introduction of the Triazine Ring: The benzothiazole core is then reacted with triazine derivatives under specific conditions to form the triazino-benzothiazole structure.
Functional Group Modifications: Introduction of the diethylamino and trifluoromethyl groups through nucleophilic substitution or other suitable reactions.
Esterification: The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to achieve desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Methyl 4-(diethylamino)-2-(methyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
Uniqueness
The presence of the diethylamino and trifluoromethyl groups in methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate may confer unique chemical and pharmacological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C16H17F3N4O2S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 4-(diethylamino)-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C16H17F3N4O2S/c1-4-22(5-2)13-20-15(12(24)25-3,16(17,18)19)21-14-23(13)10-8-6-7-9-11(10)26-14/h6-9H,4-5H2,1-3H3 |
InChI Key |
HSGCJYNKJIVUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(N=C2N1C3=CC=CC=C3S2)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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